N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-23-19-12-5-4-10-17(19)18(22-23)13-21-20(24)16-11-6-8-14-7-2-3-9-15(14)16/h2-3,6-9,11H,4-5,10,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCSBKDORQHQIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide typically involves the reaction of 1-methyl-4,5,6,7-tetrahydro-1H-indazole with naphthalene-1-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, where halogens or other substituents can be introduced using reagents like halogenating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogen atoms into the indazole ring .
Scientific Research Applications
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
The following compounds share structural motifs with the target molecule, differing in substituents or core modifications:
Physicochemical and Pharmacological Comparisons
Lipophilicity and Solubility
- The target compound ’s naphthalene group likely increases lipophilicity (logP ~4–5), similar to benzothiophene derivatives (e.g., ).
Biological Activity
N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]naphthalene-1-carboxamide is an indazole derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H21N3O |
| Molecular Weight | 297.38 g/mol |
| CAS Number | 1448139-69-2 |
The structure consists of an indazole moiety linked to a naphthalene carboxamide group, which contributes to its pharmacological properties.
This compound exhibits its biological effects through various mechanisms:
- Target Interaction : The compound interacts with specific enzymes and receptors implicated in disease processes.
- Biochemical Pathways : It affects several pathways related to inflammation, cancer progression, and metabolic regulation.
- Cellular Effects : The compound influences cellular processes such as apoptosis and cell proliferation.
Anticancer Activity
Research indicates that indazole derivatives can exhibit significant anticancer properties. This compound has been shown to induce apoptosis in cancer cell lines. For example:
- Study Findings : In vitro studies demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting effective inhibition of cell growth and induction of programmed cell death .
Antimicrobial Activity
Indazole derivatives have also been recognized for their antimicrobial properties. The compound may inhibit the growth of bacteria and fungi through interference with cellular functions or by disrupting membrane integrity.
Antiviral Activity
Preliminary studies suggest potential antiviral effects against specific viruses. Indazole derivatives have shown activity against viral replication mechanisms, indicating a possible therapeutic application in virology .
Case Studies
Several case studies highlight the biological activity of similar compounds:
- Indazole Derivative Study : A study on a related indazole compound revealed its ability to inhibit tumor growth in xenograft models while demonstrating low toxicity profiles .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of indazole derivatives against resistant bacterial strains, yielding promising results that warrant further exploration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
